molecular formula C20H21N5O3S B5434335 ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B5434335
M. Wt: 411.5 g/mol
InChI Key: QJABTGBNIIEQJN-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzoate ester group

Preparation Methods

The synthesis of ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Formation of the Benzoate Ester: The benzoate ester group is introduced through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, where the triazole-pyridine intermediate is coupled with the benzoate ester under appropriate conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the triazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and carboxylic acids.

Scientific Research Applications

ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including bacterial and fungal infections, and cancer.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity and fluorescence.

    Biological Studies: The compound is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription.

    Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death.

Comparison with Similar Compounds

ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are known for their antifungal properties.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as nic

Properties

IUPAC Name

ethyl 4-[[2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-25-18(16-7-5-6-12-21-16)23-24-20(25)29-13-17(26)22-15-10-8-14(9-11-15)19(27)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABTGBNIIEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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